1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane is an organic compound that features a sulfonyl group attached to an azepane ring The compound is characterized by the presence of a 4-methyl-2-nitrophenyl group, which contributes to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane typically involves the following steps:
Nitration: The introduction of a nitro group to the 4-methylphenyl ring is achieved through nitration. This involves treating 4-methylphenyl with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Sulfonylation: The nitrated product is then subjected to sulfonylation, where a sulfonyl chloride is introduced. This reaction is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Azepane Ring Formation: The final step involves the formation of the azepane ring. This can be achieved through a cyclization reaction, where the intermediate product is treated with a suitable reagent to form the azepane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted azepane derivatives.
Scientific Research Applications
1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on biomolecules, while the nitro group can undergo reduction to form reactive intermediates. These interactions can lead to the modulation of biological pathways and exert various effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-[(4-methylphenyl)sulfonyl]azepane: Lacks the nitro group, resulting in different chemical properties and reactivity.
1-[(4-nitrophenyl)sulfonyl]azepane: Lacks the methyl group, which can affect its steric and electronic properties.
1-[(4-methyl-2-nitrophenyl)sulfonyl]piperidine: Contains a piperidine ring instead of an azepane ring, leading to different biological activities.
Uniqueness
1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane is unique due to the presence of both a nitro group and a methyl group on the phenyl ring, which influences its chemical reactivity and potential applications. The azepane ring also contributes to its distinct structural and functional properties compared to similar compounds.
Properties
IUPAC Name |
1-(4-methyl-2-nitrophenyl)sulfonylazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-11-6-7-13(12(10-11)15(16)17)20(18,19)14-8-4-2-3-5-9-14/h6-7,10H,2-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAXCYDDOSPHID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCCCCC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.